molecular formula C7H11N3OS B7927264 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide

2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide

Cat. No.: B7927264
M. Wt: 185.25 g/mol
InChI Key: HHKZAEVRGKMEAN-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide is a heterocyclic acetamide derivative featuring a thiazole ring substituted at the 5-position with a methylene group and a methyl group attached to the acetamide nitrogen. Its structure combines a thiazole core with an acetamide backbone, making it a candidate for studying hydrogen bonding patterns, molecular interactions, and biological activity .

Properties

IUPAC Name

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-10(7(11)2-8)4-6-3-9-5-12-6/h3,5H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKZAEVRGKMEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CS1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

A critical intermediate in the synthesis is the 5-(aminomethyl)thiazole scaffold. This can be achieved through the cyclization of 2-amino-4-substituted benzenethiols with α-hydroxyacetic acid under acidic conditions. For instance, heating 2-amino-4-methylbenzenethiol with glycolic acid in concentrated hydrochloric acid yields (5-methylbenzo[d]thiazol-2-yl)methanol, which is subsequently converted to the corresponding amine via phthalimide-mediated Gabriel synthesis.

Acetamide Functionalization

Stepwise Synthesis and Reaction Optimization

Preparation of (5-Substituted-Thiazol-2-yl)methanamines

The synthesis begins with the preparation of (5-substituted-thiazol-2-yl)methanamines, which serve as key intermediates. As detailed in a 2023 study, these amines are synthesized in three steps:

  • Cyclization : 2-Amino-4-substituted benzenethiols react with glycolic acid under HCl catalysis at 100°C to form (5-substituted-thiazol-2-yl)methanols.

  • Phthalimide Protection : The methanol derivatives undergo Mitsunobu reaction with phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), yielding protected amines.

  • Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, affording the desired (5-substituted-thiazol-2-yl)methanamines in yields of 47–65%.

Table 1: Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)
CyclizationHCl (conc.), 100°C, 4–6 h65–75
Phthalimide ProtectionPPh₃, DEAD, THF, rt, 7–10 h70–80
DeprotectionNH₂NH₂·H₂O, EtOH, rt, 48 h47–65

Alternative Routes and Industrial Adaptations

One-Pot Alkylation-Amidation

A patent by Fluorochem Ltd. discloses a one-pot method wherein 2-amino-thiazol-5-ylmethanol is sequentially methylated and amidated. The process employs methyl iodide as the alkylating agent and acetic anhydride for acetylation, conducted in THF at 0–10°C. This approach reduces purification steps and achieves a 78% isolated yield.

Solvent and Temperature Optimization

Key parameters influencing reaction efficiency include:

  • Solvent Choice : Tetrahydrofuran (THF) and DMF are preferred for their ability to solubilize polar intermediates.

  • Temperature Control : Reactions performed at 20–30°C minimize byproduct formation, while cooling during workup (5–10°C) enhances crystal purity.

Table 2: Comparative Analysis of Solvent Systems

SolventReaction Time (h)Yield (%)Purity (%)
THF4–58598
DMF24–357295
AcCN6–86890

Purification and Characterization

Crystallization Techniques

Isolation of the pure α-form crystal is achieved by slow cooling of the reaction mixture to 5–10°C and maintaining this temperature for 10–15 hours. This method suppresses the formation of polymorphic impurities, as evidenced by X-ray diffraction data.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.95 (s, N-CH₃), 4.40 (s, CH₂-thiazole), and 7.28–7.36 (thiazole-H).

  • IR Spectroscopy : Peaks at 3380 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=O) confirm acetamide formation .

Scientific Research Applications

Anticancer Activity

Research has shown that 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide exhibits significant anticancer properties:

  • Mechanism : It induces apoptosis in cancer cell lines through the inhibition of key enzymes involved in cell proliferation.
  • Case Studies : In vitro studies demonstrated that the compound effectively reduced tumor growth in melanoma and pancreatic cancer models, with IC50 values indicating potent cytotoxicity (e.g., IC50 values ranging from 2 to 5 μM) .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens:

  • Activity Spectrum : It shows activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.95 to 4.01 μg/mL against several bacterial strains .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory conditions:

  • Mechanism : By inhibiting COX enzymes, it may reduce the synthesis of pro-inflammatory mediators.
  • Research Findings : Preclinical studies have indicated a reduction in inflammation markers in animal models .

Data Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionIC50/MIC Values
AnticancerMelanoma, Pancreatic CancerInduces apoptosis; inhibits cell proliferation2-5 μM
AntimicrobialStaphylococcus aureus, Candida albicansDisruption of cell wall synthesis1.95 - 4.01 μg/mL
Anti-inflammatoryInflammatory pathwaysInhibition of COX enzymesNot specified

Anticancer Research

A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant cancer cell lines. It was shown to induce cell death through both apoptosis and autophagy mechanisms .

Microbial Inhibition

Comparative studies indicated that 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide had lower MIC values compared to standard antibiotics like ciprofloxacin, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(5-Nitrothiazol-2-yl)acetamides
  • Structure : These compounds feature a nitro group at the 5-position of the thiazole ring and an acetamide substituent at the 2-position.
  • Synthesis : Prepared via reaction of 2-chloro-N-(5-nitrothiazol-2-yl)acetamide with piperazines in dichloromethane under nitrogen .
Phenoxymethylbenzoimidazole-Triazole-Thiazole Acetamides (9a–9e)
  • Structure: Derivatives such as 9a–9e (e.g., N-(2-phenyl-1,3-thiazol-5-yl)acetamide) incorporate triazole and benzoimidazole moieties linked via phenoxymethyl groups .
  • Synthesis : Synthesized via click chemistry, involving copper-catalyzed azide-alkyne cycloaddition .
  • Key Differences : The bulky triazole-benzoimidazole substituents introduce additional hydrogen-bonding sites and steric effects, which may improve binding to biological targets (e.g., enzymes) compared to the simpler methyl-thiazole group in the target compound .
2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
  • Structure : Features a thioether linkage and a benzodioxol group, distinguishing it from the methylene bridge in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide ~239.3 (estimated) N/A Acetamide, thiazole, amino
N-(5-Nitrothiazol-2-yl)acetamide ~215.2 N/A Acetamide, nitro, thiazole
Compound 9a ~481.5 198–200 Triazole, benzoimidazole, phenylthiazole
2-Amino-5-nitrothiazole 145.1 195–197 Amino, nitro, thiazole

Notes:

  • The target compound’s amino group may enhance solubility in polar solvents compared to nitro-substituted analogues .
  • Bulky substituents in 9a–9e result in higher melting points due to stronger intermolecular interactions .

Biological Activity

2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. Its thiazole moiety plays a crucial role in mediating these effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide, demonstrate notable antimicrobial effects. For example:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds against various bacterial strains have been reported as follows:
    CompoundTarget OrganismMIC (mg/mL)
    2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamideE. coli0.17
    2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamideS. aureus0.23

These findings suggest that the compound's structural features contribute significantly to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide has been explored in various studies. Notably, it has shown effectiveness against several cancer cell lines, including:

  • Human glioblastoma (U251) : Demonstrated selective cytotoxicity with an IC50 value indicating effective growth inhibition.
  • Melanoma (WM793) : Similar selective action was noted, suggesting its potential as a therapeutic agent for resistant cancer types.

Table summarizing anticancer activity:

Cell LineIC50 (µM)Reference
U251<10
WM793<15
HT29 (Colon)2.01

The structure-activity relationship analysis revealed that modifications to the thiazole ring significantly enhance anticancer activity, particularly with the introduction of halogen substituents on the phenyl ring .

The biological activity of 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for cell proliferation and survival.
  • Receptor Modulation : It can modulate receptors that are pivotal in signal transduction pathways associated with cancer progression and microbial resistance.
  • Cellular Processes : It affects processes such as apoptosis and differentiation, which are crucial for both antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

  • Study on Anticancer Activity : Finiuk et al. synthesized N-acylated derivatives based on the thiazole scaffold and evaluated their anticancer properties against various cell lines, demonstrating significant selectivity towards glioblastoma cells while maintaining low toxicity to normal cells .
  • Antimicrobial Efficacy Assessment : In vitro studies have shown that compounds similar to 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide exhibit potent activity against both gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications for enhancing efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide, and how can reaction efficiency be improved?

Methodological Answer: A general procedure involves coupling thiazole derivatives with acetamide precursors under controlled conditions. For example, refluxing 2-chloro-N-phenylacetamide with sodium azide in a toluene-water mixture (8:2) can yield azido intermediates, which are then reduced to the target compound . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can identify energy barriers and transition states, reducing trial-and-error experimentation . Key parameters include solvent polarity, temperature, and catalyst selection.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide backbone (δ 2.1–2.3 ppm for methyl groups) .
  • HRMS: Confirm molecular weight (C₇H₁₁N₃OS, theoretical 193.07 g/mol) with <2 ppm error .
  • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Q. How can computational tools guide the design of experiments for this compound?

Methodological Answer: Quantum mechanical calculations (e.g., COMSOL Multiphysics) simulate reaction pathways and optimize conditions like solvent choice and temperature gradients . For example, density functional theory (DFT) predicts regioselectivity in thiazole functionalization, reducing experimental iterations by 30–50% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

Methodological Answer: Contradictions often arise from nonmonotonic dose-response curves or differences in exposure timing. To address this:

  • Dose-Response Analysis: Test concentrations spanning 6 orders of magnitude (1 nM–1 mM) to capture low-dose effects .
  • Critical Exposure Windows: Use in vitro models (e.g., zebrafish embryos) to assess developmental-stage-specific toxicity .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. What advanced methodologies enable AI-driven optimization of synthesis parameters?

Methodological Answer: Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal conditions:

  • Feature Selection: Input variables include solvent dielectric constant, catalyst loading, and reaction time .
  • Real-Time Feedback: Smart laboratories integrate AI with robotic systems to adjust parameters (e.g., pH, stirring rate) during experiments, improving yield by 15–25% .

Q. How does reactor design impact the scalability of thiazole-acetamide synthesis?

Methodological Answer: 3D-printed microreactors with tailored geometries enhance heat/mass transfer:

  • Flow Chemistry: Continuous-flow systems reduce side reactions (e.g., hydrolysis) by minimizing residence time .
  • Structured Catalysts: MXene-based scaffolds (Ti₃C₂Tₓ) increase surface area, boosting catalytic efficiency by 40% .

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